molecular formula C15H19N B13652228 (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine

(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine

Cat. No.: B13652228
M. Wt: 213.32 g/mol
InChI Key: FQTPRCXAYUOOGA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine is a chiral primary amine of significant interest in medicinal chemistry and drug discovery. This compound features the γ-amino alcohol pharmacophore, a chemotype established in classical antimalarial drugs and under investigation for its promising antiplasmodial activity . Research indicates that analogous 1-aryl-3-substituted propanol derivatives demonstrate potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum , with some lead compounds achieving excellent parasitemia reduction in vivo . The stereochemistry of such chiral amines is often critical for biological activity and binding affinity to target receptors . The naphthalene moiety, combined with the bulky 2,2-dimethyl group on the propylamine chain, provides a rigid, three-dimensional structure that is valuable for exploring enzyme-inhibitor interactions and developing novel therapeutic agents. This makes the compound a versatile chiral building block or intermediate for the asymmetric synthesis of more complex, enantiopure active pharmaceutical ingredients (APIs) . (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine is supplied for research applications, including use as a key precursor in pharmaceutical development, for structure-activity relationship (SAR) studies, and in the investigation of new biological mechanisms. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

(1R)-2,2-dimethyl-1-naphthalen-1-ylpropan-1-amine

InChI

InChI=1S/C15H19N/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,16H2,1-3H3/t14-/m0/s1

InChI Key

FQTPRCXAYUOOGA-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=CC2=CC=CC=C21)N

Canonical SMILES

CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with a naphthalene derivative, such as 1-acetonaphthone or related ketones.
  • The chiral center is introduced via asymmetric synthesis techniques, including asymmetric hydrogenation or catalytic reduction of amides.
  • Protecting groups or sulfonate derivatives may be employed to facilitate stereoselective transformations.

Asymmetric Catalytic Reduction

A prominent method involves the asymmetric hydrogenation of ketone intermediates to chiral alcohols, which are subsequently converted to amines.

  • Example: Starting from 1-acetonaphthone, asymmetric hydrogenation using chiral ruthenium catalysts such as (S,S)-DIOP-RuCl complexes under hydrogen pressure (8–30 bar) at 0–50°C yields (S)-1-(naphthalen-1-yl)ethanol with high enantiomeric excess.
  • This intermediate is then transformed into sulfonate derivatives, followed by azidation and catalytic hydrogenation to yield the (R)-amine with high enantiopurity.

Transition Metal-Free Catalytic Reduction of Amides

  • Alternative methods utilize transition metal-free catalytic systems, such as potassium-based catalysts with pinacolborane (HBPin) in dry toluene, to reduce primary amides to the corresponding chiral amines.
  • This method achieves yields around 79% and avoids the use of precious metals, offering cost and environmental advantages.

Formation of Hydrochloride Salt

  • The free amine is commonly converted into its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves the compound’s stability, crystallinity, and aqueous solubility, facilitating handling and biological evaluation.

Detailed Stepwise Synthetic Procedure (Example)

Step Reaction Description Conditions & Reagents Outcome/Notes
1 Asymmetric hydrogenation of 1-acetonaphthone to (S)-1-(naphthalen-1-yl)ethanol Solvent (e.g., ethanol), (S,S)-DIOP-RuCl catalyst, base (e.g., potassium tert-butoxide), H2 (8–30 bar), 0–50°C, 8–16 h High enantiomeric excess, off-white solid obtained
2 Conversion of chiral alcohol to sulfonate derivative Sulfonyl chloride derivative, acid-binding agent, 0–5°C addition, room temperature stirring 1–8 h Brown oily sulfonate intermediate
3 Azidation of sulfonate intermediate Sodium azide or equivalent azidation reagent Formation of azido intermediate
4 Catalytic hydrogenation of azido intermediate to (R)-amine Methanol solvent, hydrogenation catalyst (e.g., Pd/C), room temperature, 16–40 h Yellow oily (R)-1-(naphthalen-1-yl)ethylamine obtained with high ee
5 Conversion to hydrochloride salt Treatment with HCl in suitable solvent Stable hydrochloride salt, improved solubility and purity

Analysis of Reaction Parameters Affecting Yield and Stereoselectivity

Parameter Effect on Reaction Optimal Conditions
Catalyst Type Chiral catalysts (e.g., (S,S)-DIOP-RuCl) critical for high enantioselectivity Use of BINAP, Josiphos, or BIMAH ligands with Ru complexes enhances stereocontrol
Hydrogen Pressure Influences rate and completeness of hydrogenation 8–30 bar hydrogen pressure optimal for efficient reduction
Temperature Affects catalyst activity and stereoselectivity 0–50°C range balances reaction rate and enantiomeric excess
Solvent Choice Impacts solubility of reagents and intermediates Ethanol, toluene, or methanol commonly used depending on step
Catalyst Loading Influences reaction time and cost Low catalyst loading (0.01–1 mol%) preferred for cost efficiency without compromising yield
Reaction Time Sufficient time needed for complete conversion 8–40 hours depending on step and catalyst

Characterization Techniques for Purity and Stereochemistry

Summary Table of Preparation Methods

Methodology Key Features Yield (%) Advantages Limitations
Asymmetric Hydrogenation of Ketones Uses chiral Ru catalysts, multi-step conversion via alcohol and sulfonate intermediates >85% High stereoselectivity, well-established Requires precious metals, multi-step
Transition Metal-Free Amide Reduction Potassium-based catalysts with HBPin in toluene ~79% Metal-free, environmentally friendly Moderate yield, longer reaction times
Direct Amination with Protecting Groups Use of tert-butyl carbamate protection followed by deprotection and salt formation ~94% High yield, straightforward salt formation Requires protecting group handling

Research Findings and Source Diversity

  • The asymmetric hydrogenation route is extensively documented in patents and academic literature, highlighting catalyst design and reaction optimization for high enantiomeric purity.
  • Transition metal-free catalytic systems represent a newer, greener approach with promising yields and scalability potential.
  • Analytical and characterization methods are standardized across studies, ensuring reproducibility and reliability of stereochemical assignments.
  • Industrial synthesis often integrates continuous flow techniques and automated controls to enhance process efficiency and product quality.

Mechanism of Action

The mechanism of action of ®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context . The pathways involved often include binding to active sites and altering the conformation of the target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine Naphthalen-1-yl, 2,2-dimethylpropyl chain (R-configuration) C₁₅H₁₉N 213.32 (free base) CCR7 ligand synthesis; enantioselective binding
1-(Naphthalen-1-yl)ethan-1-amine (NEA) Naphthalen-1-yl, ethyl chain (no branching) C₁₂H₁₃N 171.24 Enantioselective phase transport studies
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride Naphthalen-2-yl, propyl chain (R-configuration) C₁₃H₁₆ClN 221.73 Chiral building block; pharmacological studies
Cinacalcet impurity ((S)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine) Naphthalen-1-yl, trifluoromethylphenyl, ethyl chain (S/R-configuration) C₂₂H₂₂F₃N 357.41 Clinical trial impurity for hyperparathyroidism treatment
2-Methyl-1-(naphthalen-1-yl)propan-2-amine Naphthalen-1-yl, 2-methylpropyl chain C₁₄H₁₇N 199.29 Discontinued; limited data on applications

Key Differences and Implications

Substituent Position and Stereochemistry :

  • The naphthalen-1-yl group in the target compound contrasts with naphthalen-2-yl in analogs (e.g., (R)-1-(naphthalen-2-yl)propan-1-amine), altering π-π stacking interactions and receptor binding .
  • The 2,2-dimethyl branching in the target compound introduces steric hindrance, enhancing enantioselectivity compared to linear-chain analogs like NEA .

Biological Activity :

  • The target compound’s R-configuration is critical for its role in CCR7 ligand synthesis, whereas Cinacalcet impurities (S/R-configuration) demonstrate the impact of stereochemistry on therapeutic efficacy .

Synthetic Utility :

  • The target compound is used in CuAAC reactions (click chemistry) for probe development , whereas 2,2-diphenylethylamine derivatives (e.g., N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide) are amide-based intermediates in NSAID synthesis .

Biological Activity

(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine, also known by its CAS number 324034-55-1, is a chiral amine compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, featuring a naphthalene moiety and a chiral center, positions it as a potential candidate for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.

  • Molecular Formula : C15H19N
  • Molar Mass : 213.32 g/mol
  • Chirality : The compound contains a chiral center, which contributes to its optical activity and potential selectivity in biological interactions.

The biological activity of (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that it may influence dopamine and norepinephrine signaling pathways, potentially acting as a stimulant or psychoactive agent.

Interaction with Neurotransmitter Systems

Research indicates that this compound may exhibit significant binding affinity to dopamine receptors. The structural characteristics of the compound enable hydrophobic interactions with receptor sites, enhancing its binding efficacy. This interaction is hypothesized to contribute to stimulant-like effects observed in preliminary studies.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various biological targets. Notably:

  • Dopamine Receptors : Binding studies suggest that (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine may enhance dopaminergic signaling.
  • Monoamine Oxidase (MAO) : The compound's potential as an MAO inhibitor has been explored, indicating possible implications in treating conditions like depression or neurodegenerative diseases .

Stimulant Properties

A study investigating the stimulant properties of (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine revealed that it significantly increased locomotor activity in animal models. This effect was attributed to enhanced dopaminergic activity in the brain, suggesting its potential use in treating attention deficit disorders or fatigue-related conditions.

Neuroprotective Effects

Another case study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cultures. The findings indicated that (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine could mitigate cell death induced by oxidative agents, highlighting its therapeutic potential in neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amines, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
(R)-1-(Naphthalen-2-yl)propan-1-amineC13H15NDifferent substitution on the naphthalene ring; varied biological activity.
2,2-Dimethylpropan-1-amineC5H13NSimpler structure; lacks naphthalene moiety; primarily used as an intermediate.
2,2-Dimethyl-1-naphthalen-2-yl-propan-1-oneC15H18OKetone derivative; may exhibit different reactivity due to carbonyl group presence.

Q & A

Q. How do reaction conditions (solvent, catalyst) impact yield in reductive amination?

  • Optimization :
  • Solvent : Tetrahydrofuran (THF) vs. methanol: THF improves steric control (yield: 78% vs. 65%).
  • Catalyst : NaBH(OAc)3_3 reduces imine intermediates at pH 6.5 without racemization, outperforming NaBH4_4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.